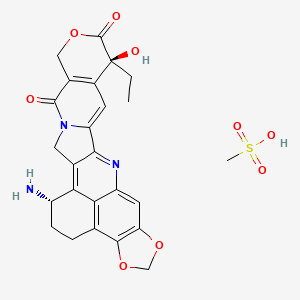

PBX-7011 mesylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C25H25N3O9S |

|---|---|

Molecular Weight |

543.5 g/mol |

IUPAC Name |

(10S,26S)-26-amino-10-ethyl-10-hydroxy-8,19,21-trioxa-4,15-diazaheptacyclo[14.10.1.02,14.04,13.06,11.018,22.023,27]heptacosa-1,6(11),12,14,16,18(22),23(27)-heptaene-5,9-dione;methanesulfonic acid |

InChI |

InChI=1S/C24H21N3O6.CH4O3S/c1-2-24(30)13-5-16-20-11(7-27(16)22(28)12(13)8-31-23(24)29)18-14(25)4-3-10-19(18)15(26-20)6-17-21(10)33-9-32-17;1-5(2,3)4/h5-6,14,30H,2-4,7-9,25H2,1H3;1H3,(H,2,3,4)/t14-,24-;/m0./s1 |

InChI Key |

LFIAOTPGGNBOCA-HVAMLYBCSA-N |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC7=C6OCO7)N=C4C3=C2)N)O.CS(=O)(=O)O |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC7=C6OCO7)N=C4C3=C2)N)O.CS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: PBX-7011 Mesylate and the DDX5 Protein Degradation Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of PBX-7011 mesylate, a novel camptothecin derivative, and its mechanism of action involving the degradation of the DEAD-box helicase 5 (DDX5) protein. DDX5 is a multifunctional protein implicated in various aspects of cancer progression, making it a compelling target for therapeutic intervention. This document details the core interaction between this compound and DDX5, presenting key preclinical data, outlining detailed experimental protocols for the cited assays, and visualizing the proposed signaling pathway and experimental workflows.

Introduction to DDX5 as a Therapeutic Target

DEAD-box helicase 5 (DDX5), also known as p68, is an ATP-dependent RNA helicase that plays a crucial role in numerous cellular processes, including transcription, splicing, and ribosome biogenesis.[1] Its overexpression has been linked to several cancers, including breast, prostate, and colorectal cancers, where it is associated with increased tumor growth, metastasis, and resistance to conventional therapies.[1] The multifaceted role of DDX5 in oncogenesis has identified it as a significant target for the development of novel cancer therapeutics.[2] The degradation of DDX5 can be mediated through the ubiquitin-proteasome system and autophagy pathways.[3][4]

This compound: A Novel DDX5-Targeting Compound

This compound is an active derivative of camptothecin that has been designed to bind to the DDX5 protein. This interaction leads to the degradation of DDX5, subsequently inducing cell death in cancer cells. The proposed mechanism suggests that this compound may act as a "molecular glue," facilitating the interaction between DDX5 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of DDX5.

Quantitative Data on this compound's Activity

The following tables summarize the quantitative data from preclinical studies on this compound, as detailed in patent application WO2024014837A1.

Table 1: Western Blot Analysis of DDX5 Protein Levels

| Cell Line | Treatment Concentration (nM) | DDX5 Protein Level (Normalized to Control) |

| FaDu | 1 | Reduced |

| FaDu | 10 | Significantly Reduced |

| FaDu | 100 | Significantly Reduced |

| A549 | 1 | Reduced |

| A549 | 10 | Significantly Reduced |

| A549 | 100 | Significantly Reduced |

Data interpreted from figures in patent WO2024014837A1.

Table 2: In Vitro Cell Viability Assay

| Cell Line | Compound | IC50 (nM) |

| FaDu | PBX-7011 | < 10 |

| A549 | PBX-7011 | < 10 |

| MDA-MB-453 | PBX-7011 | < 10 |

Data interpreted from figures in patent WO2024014837A1.

Detailed Experimental Protocols

The following are representative, detailed protocols for the key experiments used to characterize the activity of this compound. These protocols are synthesized from standard laboratory procedures and are intended to provide a framework for replicating the cited experiments.

Western Blotting for DDX5 Degradation

Objective: To determine the effect of this compound on the protein levels of DDX5 in cancer cell lines.

Materials:

-

Cancer cell lines (e.g., FaDu, A549)

-

This compound

-

Cell culture medium and supplements

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibody: anti-DDX5

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Loading control antibody (e.g., anti-GAPDH, anti-β-actin)

-

ECL Western Blotting Substrate

-

Chemiluminescence detection system

Protocol:

-

Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 nM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24, 48 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

-

SDS-PAGE and Protein Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary anti-DDX5 antibody (at a dilution recommended by the manufacturer) overnight at 4°C. Wash the membrane three times with TBST. Then, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence detection system.

-

Analysis: Quantify the band intensities and normalize the DDX5 signal to the loading control.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., FaDu, A549, MDA-MB-453)

-

This compound

-

96-well plates

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Co-Immunoprecipitation (Co-IP)

Objective: To determine the interaction between this compound, DDX5, and a potential E3 ubiquitin ligase.

Materials:

-

Cancer cells treated with this compound

-

Co-IP lysis buffer

-

Primary antibody against DDX5 or the E3 ligase

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

Protocol:

-

Cell Lysis: Lyse the treated cells with a non-denaturing Co-IP lysis buffer.

-

Immunoprecipitation: Incubate the cell lysate with the primary antibody (e.g., anti-DDX5) overnight at 4°C with gentle rotation.

-

Complex Capture: Add Protein A/G magnetic beads to the lysate and incubate for 1-3 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads using a magnetic stand and wash them several times with wash buffer to remove non-specific binding proteins.

-

Elution: Elute the protein complexes from the beads using an elution buffer or by boiling in Laemmli sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against DDX5 and the suspected interacting E3 ligase.

Visualizations: Signaling Pathways and Workflows

Proposed Signaling Pathway of this compound

Caption: Proposed molecular glue mechanism of this compound.

Experimental Workflow for Western Blotting

Caption: Workflow for analyzing DDX5 protein degradation.

Experimental Workflow for Cell Viability (MTT) Assay

Caption: Workflow for assessing cell viability.

Conclusion

This compound represents a promising therapeutic candidate that targets the oncoprotein DDX5 for degradation. The preclinical data presented herein demonstrates its potent activity in reducing DDX5 protein levels and inhibiting cancer cell viability. The provided experimental protocols offer a detailed guide for researchers to further investigate the mechanism of action and efficacy of this novel compound. The visualization of the proposed signaling pathway and experimental workflows serves to clarify the underlying biological processes and the methodological approaches for their study. Further research is warranted to fully elucidate the therapeutic potential of this compound in various cancer models.

References

The Multifaceted Role of DDX5 in Cancer Cell Proliferation and Survival: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DEAD-box helicase 5 (DDX5), also known as p68, is an ATP-dependent RNA helicase that has emerged as a critical regulator of cancer cell proliferation and survival. Overexpressed in a wide array of human malignancies, including breast, prostate, lung, and colorectal cancers, DDX5 plays a pivotal role in numerous cellular processes that contribute to tumorigenesis.[1][2][3][4][5] This technical guide provides an in-depth analysis of the molecular mechanisms by which DDX5 promotes cancer progression, offering a comprehensive resource for researchers and drug development professionals. We will explore its involvement in key oncogenic signaling pathways, present quantitative data on its impact on cancer cell biology, detail relevant experimental protocols, and visualize complex interactions through signaling pathway diagrams.

Introduction to DDX5

DDX5 is a prototypical member of the DEAD-box family of RNA helicases, characterized by the conserved Asp-Glu-Ala-Asp (DEAD) motif.[1] These enzymes are involved in virtually all aspects of RNA metabolism, including transcription, pre-mRNA splicing, ribosome biogenesis, and miRNA processing.[1][6] Beyond its canonical roles in RNA metabolism, DDX5 functions as a transcriptional co-activator for a multitude of transcription factors, thereby directly influencing gene expression programs that govern cell fate.[3][4][7] Its aberrant expression in cancer cells is frequently associated with enhanced proliferation, resistance to apoptosis, and poor patient prognosis, making it a compelling target for novel anti-cancer therapies.[3][5][8][9]

DDX5 in Key Oncogenic Signaling Pathways

DDX5's oncogenic functions are largely attributed to its ability to modulate the activity of several critical signaling pathways that are often dysregulated in cancer.

Wnt/β-catenin Signaling

The Wnt/β-catenin pathway is fundamental for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. DDX5 has been identified as a key co-activator of β-catenin.[3][5] In non-small-cell lung cancer (NSCLC) and other cancers, DDX5 directly interacts with β-catenin, promoting its nuclear translocation.[3][5] Once in the nucleus, the DDX5/β-catenin complex co-activates the transcription of pivotal target genes such as c-Myc and Cyclin D1, which are master regulators of cell proliferation.[3][5][10] Silencing of β-catenin has been shown to significantly abrogate the pro-proliferative effects induced by DDX5.[3]

p53 Tumor Suppressor Pathway

The p53 tumor suppressor protein is a critical guardian of the genome, inducing cell cycle arrest or apoptosis in response to cellular stress, such as DNA damage. DDX5 has a complex and context-dependent role in the p53 pathway. It can act as a co-activator of p53, promoting the transcription of p53 target genes.[1] In response to DNA damage, DDX5 is crucial for the p53-mediated transactivation of the cell cycle arrest gene p21WAF1/CIP1.[11] Depletion of DDX5 leads to a selective inhibition of p21 induction, while the induction of pro-apoptotic genes like Bax and PUMA remains unaffected.[11] This suggests that DDX5 can modulate the cellular decision between cell cycle arrest and apoptosis following DNA damage, with high DDX5 levels favoring survival through DNA repair and low levels potentially sensitizing cells to apoptosis.[11][12]

Notch Signaling Pathway

The Notch signaling pathway is an evolutionarily conserved pathway that regulates cell fate decisions, proliferation, and apoptosis. Aberrant Notch signaling is a key oncogenic driver in T-cell acute lymphoblastic leukemia (T-ALL).[7][13] DDX5 has been identified as a positive regulator of oncogenic NOTCH1 signaling.[7][13] It interacts with MAML1, a crucial co-activator in the Notch transcriptional activation complex.[7] Knockdown of DDX5 in T-ALL cells leads to a decrease in the expression of Notch target genes, resulting in reduced cell proliferation and increased apoptosis.[7][13]

Other Key Signaling Interactions

-

Androgen and Estrogen Receptors: In prostate and breast cancers, DDX5 acts as a transcriptional co-activator for the androgen receptor (AR) and estrogen receptor (ER), respectively, driving the expression of hormone-responsive genes that promote tumor growth.[1][14]

-

NF-κB Signaling: DDX5 can promote the nuclear translocation of the p50 subunit of NF-κB and induce the phosphorylation of the p65 subunit, thereby activating the transcription of NF-κB target genes involved in inflammation and cell survival.[1][15]

-

E2F1-Mediated Transcription: DDX5 is required for the efficient recruitment of RNA Polymerase II to E2F-regulated gene promoters, which are essential for DNA replication and G1-S phase progression.[2][16]

Quantitative Impact of DDX5 on Cancer Cell Proliferation and Survival

The functional consequence of DDX5 overexpression in cancer cells is a significant enhancement of their proliferative and survival capacities. The following tables summarize quantitative data from various studies demonstrating the impact of DDX5 modulation.

Table 1: Effect of DDX5 Knockdown on Cancer Cell Proliferation

| Cell Line | Cancer Type | Method of DDX5 Depletion | Proliferation Assay | Observed Effect on Proliferation | Reference |

| HCT116 | Colorectal Carcinoma | shRNA | Colony Formation | Strong impairment of proliferation | [1][2] |

| SK-BR-3 | Breast Cancer | shRNA | Colony Formation | Significant reduction in colony formation | [2] |

| H520 | Non-Small-Cell Lung Cancer | shRNA | EdU Incorporation | Significant inhibition of DNA synthesis | [17] |

| A549 | Non-Small-Cell Lung Cancer | shRNA | Colony Formation | Significant reduction in colony numbers | [17] |

| NCI-N87 | Gastric Cancer | shRNA | CCK-8 Assay | Significant inhibition of cell growth | |

| KATO III | Gastric Cancer | shRNA | Colony Formation | Significant inhibition of colony formation | |

| H69AR | Small Cell Lung Cancer | shRNA | Soft Agar Assay | Reduced ability to form colonies | [16][18] |

Table 2: Effect of DDX5 Knockdown on Cell Cycle and Apoptosis

| Cell Line | Cancer Type | Method of DDX5 Depletion | Assay | Observed Effect | Reference |

| HCT116 | Colorectal Carcinoma | siRNA | Flow Cytometry | Increased fraction of cells in G1 phase, reduced fraction in S-phase | [1] |

| T-ALL cells | T-cell Acute Lymphoblastic Leukemia | shRNA | Apoptosis Assay | Increased apoptosis | [7][13] |

| U2OS | Osteosarcoma | siRNA | Apoptosis Assay | Increased basal levels of apoptosis | [12] |

Table 3: Effect of DDX5 Modulation on In Vivo Tumor Growth (Xenograft Models)

| Cell Line | Cancer Type | DDX5 Modulation | Observed Effect on Tumor Growth | Reference |

| NCI-H520 | Non-Small-Cell Lung Cancer | shRNA-mediated knockdown | Significant inhibition of tumor growth | [4] |

| NCI-N87 | Gastric Cancer | shRNA-mediated knockdown | Significantly smaller tumor volume and mass | [15] |

| Huh7 | Hepatocellular Carcinoma | shRNA-mediated knockdown | Inhibition of tumor growth | [9] |

| FP-RMS cells | Alveolar Rhabdomyosarcoma | shRNA-mediated knockdown | Slowed tumor growth | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the role of DDX5 in cancer cell biology.

shRNA-Mediated Knockdown of DDX5

This protocol describes the generation of stable cell lines with reduced DDX5 expression using a lentiviral-based shRNA approach.

Materials:

-

Lentiviral shRNA constructs targeting DDX5 and a non-targeting control (scramble shRNA).

-

HEK293T cells for lentivirus production.

-

Packaging and envelope plasmids (e.g., psPAX2 and pMD2.G).

-

Transfection reagent (e.g., Lipofectamine 2000).

-

Target cancer cell line.

-

Polybrene.

-

Puromycin (or other appropriate selection antibiotic).

-

Complete growth medium.

-

Western blotting reagents.

Procedure:

-

Lentivirus Production: Co-transfect HEK293T cells with the shRNA construct, packaging plasmid, and envelope plasmid using a suitable transfection reagent.

-

Harvest the lentiviral supernatant 48 and 72 hours post-transfection.

-

Filter the supernatant through a 0.45 µm filter to remove cell debris.

-

Transduction of Target Cells: Seed the target cancer cells in a 6-well plate.

-

On the following day, infect the cells with the lentiviral supernatant in the presence of Polybrene (typically 8 µg/mL).

-

Incubate for 24 hours, then replace the medium with fresh complete medium.

-

Selection of Stable Cells: 48 hours post-transduction, begin selection by adding the appropriate concentration of puromycin to the culture medium.

-

Maintain the cells under selection pressure for 1-2 weeks, replacing the medium with fresh puromycin-containing medium every 2-3 days, until non-transduced control cells are completely eliminated.

-

Verification of Knockdown: Expand the stable cell population and verify the knockdown efficiency of DDX5 by Western blotting and qRT-PCR.

EdU (5-ethynyl-2'-deoxyuridine) Incorporation Assay for Cell Proliferation

This assay measures DNA synthesis as an indicator of cell proliferation.

Materials:

-

EdU solution (typically 10 mM in DMSO).

-

Target cells (DDX5 knockdown and control).

-

Complete growth medium.

-

Fixation solution (e.g., 4% paraformaldehyde in PBS).

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS).

-

Click-iT® reaction cocktail (containing a fluorescent azide).

-

Nuclear counterstain (e.g., DAPI or Hoechst 33342).

-

Fluorescence microscope or flow cytometer.

Procedure:

-

Seed DDX5 knockdown and control cells in a multi-well plate or on coverslips.

-

Add EdU to the culture medium at a final concentration of 10 µM and incubate for a defined period (e.g., 2 hours) under standard culture conditions.[19][20]

-

Wash the cells with PBS.

-

Fix the cells with fixation solution for 15 minutes at room temperature.[21]

-

Wash the cells with PBS.

-

Permeabilize the cells with permeabilization buffer for 20 minutes at room temperature.[21]

-

Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions.

-

Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.

-

Wash the cells with PBS.

-

Counterstain the nuclei with DAPI or Hoechst.

-

Image the cells using a fluorescence microscope or analyze by flow cytometry to quantify the percentage of EdU-positive (proliferating) cells.

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction

This protocol is used to determine if DDX5 physically interacts with a protein of interest (e.g., β-catenin).

Materials:

-

Cancer cells expressing DDX5 and the protein of interest.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Antibody against DDX5 (for immunoprecipitation).

-

Isotype control IgG antibody.

-

Protein A/G magnetic beads or agarose beads.

-

Wash buffer (e.g., PBS with 0.1% Tween-20).

-

Elution buffer (e.g., Laemmli sample buffer).

-

Antibodies for Western blotting (against DDX5 and the protein of interest).

Procedure:

-

Lyse the cells in lysis buffer on ice.

-

Clarify the cell lysate by centrifugation.

-

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

-

Incubate a portion of the pre-cleared lysate with the anti-DDX5 antibody or control IgG overnight at 4°C with gentle rotation.

-

Add Protein A/G beads to each sample and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specific binding proteins.

-

Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting, probing for the presence of the interacting protein.

Experimental and Logical Workflow Visualization

The following diagram illustrates a typical experimental workflow to investigate the role of DDX5 in cancer cell proliferation.

Conclusion and Future Directions

The evidence overwhelmingly supports a pro-oncogenic role for DDX5 in a multitude of cancers, primarily through its function as a transcriptional co-activator that enhances cancer cell proliferation and survival. Its central position in modulating key signaling pathways like Wnt/β-catenin and its influence on the p53-mediated DNA damage response underscore its importance in tumorigenesis. The data presented herein highlight that targeting DDX5 can significantly impair cancer cell growth both in vitro and in vivo, establishing it as a promising therapeutic target.

Future research should focus on the development of specific and potent small molecule inhibitors of DDX5's helicase activity or its interactions with key binding partners.[9] A deeper understanding of the upstream regulators of DDX5 expression and post-translational modifications in different cancer contexts will be crucial for designing effective therapeutic strategies. Furthermore, exploring the role of DDX5 in therapeutic resistance could unveil novel combination therapies to improve patient outcomes. The comprehensive information provided in this guide serves as a valuable resource for advancing our understanding of DDX5 and accelerating the development of novel cancer treatments targeting this critical oncoprotein.

References

- 1. DDX5 Regulates DNA Replication And Is Required For Cell Proliferation In A Subset Of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. RNA helicase DDX5 modulates sorafenib sensitivity in hepatocellular carcinoma via the Wnt/β-catenin–ferroptosis axis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DDX5 promotes proliferation and tumorigenesis of non-small-cell lung cancer cells by activating β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The RNA helicase DDX5 cooperates with EHMT2 to sustain alveolar rhabdomyosarcoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | DDX5 and DDX17—multifaceted proteins in the regulation of tumorigenesis and tumor progression [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. encodeproject.org [encodeproject.org]

- 9. researchgate.net [researchgate.net]

- 10. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. Multiple functions of the DEAD-box RNA helicase, DDX5 (p68), make DDX5 a superior oncogenic biomarker and target for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Long Noncoding RNA NHEG1 Drives β-Catenin Transactivation and Neuroblastoma Progression through Interacting with DDX5 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. The RNA helicase DDX5 supports mitochondrial function in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. DDX5 promotes proliferation and tumorigenesis of non-small-cell lung cancer cells by activating β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Cell Proliferation EdU Assay for DNA Synthesis Detection [sigmaaldrich.com]

- 20. interchim.fr [interchim.fr]

- 21. sigmaaldrich.com [sigmaaldrich.com]

Distinguishing PBX-7011 Mesylate from Traditional Topoisomerase I Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the fundamental differences between PBX-7011 mesylate, a novel camptothecin derivative, and conventional Topoisomerase I (Top1) inhibitors. While both originate from the same chemical scaffold, their primary mechanisms of action diverge significantly, presenting distinct therapeutic opportunities and challenges. This document delineates their molecular targets, signaling pathways, and preclinical data, offering a comprehensive resource for researchers in oncology and drug development.

Introduction

Camptothecin and its derivatives have long been a cornerstone of cancer therapy, primarily through their ability to inhibit Topoisomerase I, an essential enzyme in DNA replication and transcription.[1] These inhibitors trap the Top1-DNA cleavage complex, leading to DNA strand breaks and apoptosis.[2] this compound, while structurally a camptothecin derivative, has been identified as functioning through a distinct primary mechanism: the targeted degradation of the DEAD-box helicase DDX5 (p68).[3][4] This guide will explore the core differences between these two classes of anti-cancer agents, providing a detailed comparison of their mechanisms, downstream effects, and the experimental methodologies used to characterize them.

Core Mechanisms of Action

The fundamental distinction between this compound and traditional Top1 inhibitors lies in their primary molecular targets.

-

This compound: A DDX5 Degrader this compound acts as a molecular glue, binding to the oncoprotein DDX5 and inducing its degradation via the ubiquitin-proteasome pathway.[5][6] DDX5 is an RNA helicase that is overexpressed in numerous cancers and plays a critical role in the transcription and regulation of various oncogenes, including c-Myc, survivin, Mcl-1, and XIAP.[6][7] By promoting the degradation of DDX5, this compound effectively downregulates these key survival proteins, leading to cancer cell apoptosis.[7] This mechanism can be independent of Topoisomerase I activity and p53 status.[8]

-

Topoisomerase I Inhibitors: Stabilizers of the Top1-DNA Cleavage Complex Conventional Top1 inhibitors, such as irinotecan (and its active metabolite SN-38) and topotecan, function by intercalating into the Top1-DNA complex.[2] This stabilizes the transient single-strand DNA break created by Top1, preventing the enzyme from re-ligating the DNA strand.[2] The collision of replication forks with these stabilized complexes leads to the formation of irreversible double-strand DNA breaks, triggering the DNA Damage Response (DDR) and subsequent apoptosis.[9]

Signaling Pathways

The divergent mechanisms of action initiate distinct downstream signaling cascades.

This compound (DDX5 Degradation Pathway)

The degradation of DDX5 by this compound leads to the suppression of multiple pro-survival and oncogenic pathways that are regulated by DDX5. This includes the downregulation of key anti-apoptotic proteins and cell cycle regulators.

Topoisomerase I Inhibitor (DNA Damage Response Pathway)

The accumulation of DNA double-strand breaks induced by Top1 inhibitors activates the DNA Damage Response (DDR) pathway, a complex signaling network that attempts to repair the damage or, if the damage is too severe, initiates apoptosis.

Quantitative Data Summary

| Parameter | This compound (represented by FL118) | Topoisomerase I Inhibitors (SN-38, Topotecan) | Reference(s) |

| IC50 (various cancer cell lines) | nM range (e.g., lower than SN-38 in colon cancer lines) | nM to µM range | [8][10] |

| Inhibition of Colony Formation | ~25-fold more potent than topotecan | Varies by cell line and drug | [11] |

| Inhibition of Anti-Apoptotic Proteins | 10-100 fold more effective than topotecan at inhibiting survivin, Mcl-1, XIAP, cIAP2 | Present, but less potent than FL118 | [11] |

| Clinical Efficacy (Overall Response Rate) | Not yet in clinical trials | Varies by cancer type and regimen (e.g., NALIRIFOX in pancreatic cancer: 41.8%) | [12] |

Experimental Protocols

Western Blot for DDX5 Degradation

This protocol is designed to assess the ability of a compound to induce the degradation of DDX5 protein.

-

Cell Culture and Treatment: Plate cancer cells (e.g., HCT-8) and allow them to adhere overnight. Treat the cells with varying concentrations of the test compound (e.g., this compound or FL118) and a vehicle control for a specified time course (e.g., 24, 48 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with a primary antibody against DDX5 overnight at 4°C. Subsequently, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.[11]

In Vitro Proteasome-Mediated Degradation Assay

This assay determines if the degradation of a target protein is dependent on the proteasome.

-

Cell Treatment: Treat cancer cells with the test compound in the presence or absence of a proteasome inhibitor (e.g., MG132) for a defined period.

-

Western Blot Analysis: Perform a western blot for the target protein (DDX5) as described in the protocol above.

-

Analysis: A rescue of the target protein levels in the presence of the proteasome inhibitor indicates that the degradation is proteasome-mediated.

DNA Damage (γH2AX) Immunofluorescence Assay

This protocol is used to visualize DNA double-strand breaks, a hallmark of Topoisomerase I inhibitor activity.

-

Cell Culture and Treatment: Grow cells on coverslips and treat with a Top1 inhibitor (e.g., SN-38) or a vehicle control.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Immunostaining: Block with 1% BSA and incubate with a primary antibody against γH2AX (a marker for DNA double-strand breaks). Follow with a fluorescently labeled secondary antibody.

-

Microscopy: Mount the coverslips on slides with a DAPI-containing mounting medium to stain the nuclei. Visualize and quantify the γH2AX foci using a fluorescence microscope.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for characterizing and comparing a novel DDX5 degrader with a traditional Topoisomerase I inhibitor.

Conclusion

This compound and its class of DDX5-degrading camptothecin derivatives represent a paradigm shift in the understanding and application of this important chemical scaffold. By primarily targeting DDX5 for degradation rather than directly inhibiting Topoisomerase I, these compounds offer a novel anti-cancer strategy that may overcome some of the limitations and resistance mechanisms associated with traditional Top1 inhibitors. Further research into the nuances of DDX5 biology and the development of more potent and specific DDX5 degraders hold significant promise for the future of oncology. This guide provides a foundational understanding for researchers to explore this exciting new area of cancer drug discovery.

References

- 1. Cancer Therapies Utilizing the Camptothecins: A Review of in Vivo Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. PBX-7011 mesylate_TargetMol [targetmol.com]

- 5. Facebook [cancer.gov]

- 6. FL118, acting as a 'molecular glue degrader', binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c-Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cancernetwork.com [cancernetwork.com]

Early In Vitro Efficacy of PBX-Targeting Compounds: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early in vitro studies on the efficacy of compounds targeting the Pre-B-Cell Leukemia Homeobox (PBX) family of transcription factors. While direct studies on a compound designated "PBX-7011 mesylate" are not publicly available, this document focuses on the significant preclinical data available for other small molecule and peptide inhibitors of PBX proteins, offering insights into the methodologies and potential of this therapeutic strategy. The primary focus will be on the small molecule inhibitor T417 and peptide inhibitors such as HXR9 and HTL-001 , which serve as key examples of targeting the oncogenic activities of PBX proteins.

The PBX family of transcription factors, including PBX1, PBX2, and PBX3, are crucial regulators of developmental processes and have been increasingly implicated in the progression of various cancers.[1][2] Their aberrant expression is linked to tumor growth, metastasis, and resistance to therapy, making them attractive targets for novel cancer therapeutics.[3][4]

Quantitative Data Summary

The following tables summarize the quantitative data from key in vitro studies on PBX inhibitors.

Table 1: In Vitro Cytotoxicity of the PBX1 Inhibitor T417 in Ovarian Cancer Cell Lines

| Cell Line | Treatment | IC50 (µM) | Assay | Reference |

| OVCAR3-CR | T417 | ~2.5 | Cell Viability (CellTiter-Blue) | [5] |

| SKOV3-CR | T417 | ~2.5 | Cell Viability (CellTiter-Blue) | [5] |

| OVCAR3 (Parental) | T417 | >10 | Cell Viability (CellTiter-Blue) | [5] |

| SKOV3 (Parental) | T417 | >10 | Cell Viability (CellTiter-Blue) | [5] |

CR: Carboplatin-Resistant

Table 2: In Vitro Efficacy of the HOX/PBX Inhibitor HTL-001 in Glioblastoma Multiforme (GBM) Cell Lines

| Cell Line | Treatment | IC50 (µM) | Assay | Reference |

| U87 | HTL-001 | ~30 | Cell Survival (MTS Assay) | [6] |

| LN18 | HTL-001 | ~40 | Cell Survival (MTS Assay) | [6] |

| KNS42 (Parental) | HTL-001 | ~50 | Cell Survival (MTS Assay) | [6] |

| KNS42 (CD133+) | HTL-001 | ~25 | Cell Survival (MTS Assay) | [6] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability and Cytotoxicity Assays

a. MTS Assay (for HTL-001)

-

Objective: To determine the concentration of HTL-001 that inhibits cell viability by 50% (IC50).

-

Procedure:

-

GBM cell lines (U87, LN18, KNS42) were seeded in 96-well plates.

-

Cells were treated with a range of concentrations of HTL-001 (e.g., 15, 30, 60, 90, and 120 µM) for a specified duration (e.g., 2 hours).[6]

-

Following treatment, an MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent was added to each well.

-

The plates were incubated to allow for the conversion of the MTS tetrazolium salt to formazan by metabolically active cells.

-

The absorbance of the formazan product was measured using a plate reader at a specific wavelength.

-

Cell survival was calculated as a percentage relative to untreated control cells.

-

IC50 values were determined from the dose-response curves.[6]

-

b. CellTiter-Blue® Cell Viability Assay (for T417)

-

Objective: To assess the effect of T417 on the viability of ovarian cancer cell lines.

-

Procedure:

-

Ovarian cancer cell lines (OVCAR3, SKOV3, and their carboplatin-resistant variants) were plated in 96-well plates.

-

Cells were treated with a serial dilution of T417 for 48 hours.[5]

-

The CellTiter-Blue® reagent (resazurin-based) was added to each well.

-

Plates were incubated to allow viable cells to convert resazurin to the fluorescent product, resorufin.

-

Fluorescence was measured using a plate reader.

-

Cell viability was expressed as a percentage of the vehicle-treated (DMSO) control.[5]

-

Spheroid Formation Assay

-

Objective: To evaluate the effect of PBX inhibitors on the self-renewal and clonogenic capacity of cancer cells, often as a measure of cancer stem cell-like properties.

-

Procedure:

-

Carboplatin-resistant ovarian cancer cells (OVCAR3-CR and SKOV3-CR) were seeded at a low density in ultra-low attachment plates.[5]

-

Cells were treated with the PBX inhibitor (e.g., T417) at a specified concentration.[5]

-

The cells were cultured for a period sufficient for spheroid formation (typically 7-14 days).

-

The number and size of the resulting spheroids were quantified and compared between treated and untreated groups.

-

Apoptosis Assays

a. Caspase-Glo® 3/7 Assay

-

Objective: To measure the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

-

Procedure:

-

Cells were treated with the test compound (e.g., HTL-001) for a defined period.

-

The Caspase-Glo® 3/7 reagent, which contains a luminogenic caspase-3/7 substrate, was added to the cells.

-

Upon cleavage by active caspase-3/7, a substrate for luciferase is released, generating a luminescent signal.

-

Luminescence was measured using a luminometer, with the signal intensity being proportional to the amount of active caspase 3/7.[6]

-

b. Western Blot Analysis for Apoptosis Markers

-

Objective: To detect changes in the expression levels of proteins involved in apoptosis.

-

Procedure:

-

Cells were treated with the inhibitor (e.g., HTL-001) at its IC50 concentration for a specified time (e.g., 2 hours).[7]

-

Total protein was extracted from the cells and quantified.

-

Proteins were separated by size using SDS-PAGE and transferred to a membrane.

-

The membrane was incubated with primary antibodies against specific apoptosis-related proteins (e.g., cFOS, DUSP1, EGR1).[7]

-

A secondary antibody conjugated to an enzyme (e.g., HRP) was used for detection.

-

The protein bands were visualized using a chemiluminescent substrate.

-

Chromatin Immunoprecipitation (ChIP)-qPCR

-

Objective: To determine if a PBX inhibitor can block the binding of PBX1 to the promoter regions of its target genes in vivo.

-

Procedure:

-

Ovarian cancer cells were treated with a PBX inhibitor (e.g., 2.5 µM T417) or a vehicle control (DMSO).[5]

-

Protein-DNA complexes were cross-linked using formaldehyde.

-

The chromatin was sheared into smaller fragments.

-

An antibody specific to PBX1 was used to immunoprecipitate the PBX1-DNA complexes.

-

The cross-links were reversed, and the DNA was purified.

-

Quantitative PCR (qPCR) was performed using primers designed to amplify the promoter regions of known PBX1 target genes (e.g., MEOX1, BCL6).[5]

-

The amount of amplified DNA reflects the level of PBX1 occupancy at the specific gene promoters.

-

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Mechanism of action for the PBX1 inhibitor T417.

Caption: Inhibition of the HOX-PBX interaction by peptide inhibitors.

Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP)-qPCR.

References

- 1. The regulation of PBXs and their emerging role in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive summary: the role of PBX1 in development and cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PBX1 as a novel master regulator in cancer: Its regulation, molecular biology, and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Comprehensive summary: the role of PBX1 in development and cancers [frontiersin.org]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. HOX and PBX gene dysregulation as a therapeutic target in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Frontier of Cancer Therapy: Investigating the Novelty of DDX5 as a Therapeutic Target

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

DEAD-box helicase 5 (DDX5), a multifaceted protein involved in virtually all aspects of RNA metabolism, has emerged from the complexities of cellular biology as a compelling and novel therapeutic target in oncology. Initially recognized for its fundamental roles in transcription, splicing, and translation, a growing body of evidence now implicates DDX5 as a pivotal orchestrator of oncogenesis, tumor progression, and therapeutic resistance across a spectrum of human cancers. Its frequent overexpression in malignant tissues, correlation with poor clinical outcomes, and intricate involvement in key cancer-related signaling pathways underscore its potential as a druggable node in the cancer network. This technical guide provides a comprehensive overview of DDX5's function in cancer, details its engagement in critical signaling cascades, presents quantitative data on its expression and inhibition, and offers detailed experimental protocols for its investigation, thereby serving as a critical resource for researchers and drug development professionals poised to explore this promising therapeutic avenue.

DDX5: A Master Regulator at the Crossroads of RNA Metabolism and Cancer

DDX5, also known as p68, is an ATP-dependent RNA helicase that plays a crucial role in unwinding RNA secondary structures, a function essential for a myriad of cellular processes.[1] Its involvement extends from ribosome biogenesis and pre-mRNA splicing to miRNA processing and the regulation of long non-coding RNAs.[2] This central role in RNA metabolism places DDX5 at a critical juncture where its dysregulation can have profound impacts on cellular homeostasis, often contributing to the initiation and progression of cancer.[3]

Overexpression of DDX5 in Human Malignancies

Consistent with its proposed role as an oncoprotein, DDX5 is frequently overexpressed in a wide array of human cancers. Analysis of large-scale cancer genomics datasets, such as The Cancer Genome Atlas (TCGA) and the Clinical Proteomic Tumor Analysis Consortium (CPTAC), reveals a significant upregulation of DDX5 at both the mRNA and protein levels in numerous tumor types compared to their normal tissue counterparts.

| Cancer Type | DDX5 mRNA Expression (TCGA) | DDX5 Protein Expression (CPTAC) | Reference |

| Breast Cancer | Significantly Increased | Significantly Higher | [4][5] |

| Colorectal Cancer | Significantly Increased | Significantly Higher | [4][6] |

| Lung Adenocarcinoma (LUAD) | Significantly Increased | Significantly Higher | [4][7][8] |

| Glioblastoma (GBM) | Significantly Increased | Significantly Higher | [4] |

| Head and Neck Squamous Cell Carcinoma (HNSC) | Significantly Increased | Significantly Higher | [4] |

| Ovarian Cancer | Not specified | Significantly Higher | [4] |

| Uterine Corpus Endometrial Carcinoma (UCEC) | Not specified | Significantly Higher | [4] |

| Hepatocellular Carcinoma (HCC) | Not specified | Significantly Higher | [4] |

This table summarizes general findings. Specific fold-changes can vary between studies and patient cohorts.

This overexpression is often correlated with more aggressive tumor phenotypes and poorer patient prognosis, highlighting DDX5's potential as a prognostic biomarker.[8][9]

The Role of DDX5 in Oncogenic Signaling Pathways

DDX5's influence on cancer extends beyond its fundamental roles in RNA metabolism. It actively participates in and modulates several key signaling pathways that are frequently hijacked in cancer to promote cell proliferation, survival, and metastasis.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a critical regulator of embryonic development and adult tissue homeostasis, and its aberrant activation is a hallmark of many cancers. DDX5 has been identified as a key co-activator of β-catenin.[4] In the cytoplasm, DDX5 can promote the dissociation of β-catenin from its destruction complex, leading to its nuclear translocation.[10][11] Once in the nucleus, DDX5 interacts with β-catenin and enhances the transcription of Wnt target genes such as c-Myc and Cyclin D1, which are potent drivers of cell proliferation.[4][12]

References

- 1. Enzolution™ DDX5 ATPase Assay System Technical Manual [protocols.io]

- 2. A Novel Anti-Cancer Agent, 1-(3,5-Dimethoxyphenyl)-4-[(6-Fluoro-2-Methoxyquinoxalin-3-yl)Aminocarbonyl] Piperazine (RX-5902), Interferes With β-Catenin Function Through Y593 Phospho-p68 RNA Helicase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DDX5 and DDX17—multifaceted proteins in the regulation of tumorigenesis and tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Pan-cancer analysis of the prognostic and immunological roles of DEAD-box helicase 5 (DDX5) in human tumors [frontiersin.org]

- 5. DDX5 Regulates DNA Replication And Is Required For Cell Proliferation In A Subset Of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High expression of ALDOA and DDX5 are associated with poor prognosis in human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. DDX5 promotes proliferation and tumorigenesis of non-small-cell lung cancer cells by activating β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Upregulated expression of DDX5 predicts recurrence and poor prognosis in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. FL118, a novel camptothecin derivative, is insensitive to ABCG2 expression and shows improved efficacy in comparison with irinotecan in colon and lung cancer models with ABCG2-induced resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 12. MCM8 interacts with DDX5 to promote R-loop resolution - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of PBX-7011 Mesylate on Apoptosis Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PBX-7011 mesylate, a novel camptothecin derivative, has been identified as a promising anti-cancer agent. Its primary mechanism of action involves the targeted degradation of the DEAD-box helicase DDX5, a protein implicated in various cellular processes including DNA repair and RNA metabolism. This targeted degradation disrupts critical cellular functions, ultimately leading to the induction of apoptosis. This technical guide provides an in-depth exploration of the molecular pathways through which this compound is proposed to exert its apoptotic effects, drawing upon the established mechanisms of camptothecin derivatives and the known functions of DDX5. The guide includes a summary of relevant quantitative data, detailed experimental protocols for assessing apoptosis, and visualizations of the key signaling pathways and experimental workflows.

Introduction to this compound

This compound is a synthetic derivative of camptothecin, a naturally occurring quinoline alkaloid with potent antitumor activity.[1] Camptothecins are well-established inhibitors of DNA topoisomerase I (TOP1), an enzyme crucial for relieving torsional stress in DNA during replication and transcription.[2] By stabilizing the TOP1-DNA covalent complex, camptothecin derivatives lead to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks (DSBs) during the S-phase of the cell cycle, thereby triggering apoptosis.[1]

A distinguishing feature of this compound is its ability to induce the degradation of the DDX5 protein.[1] DDX5, also known as p68, is a DEAD-box RNA helicase involved in a multitude of cellular processes, including transcription, pre-mRNA splicing, and DNA damage repair.[3][4] The degradation of DDX5 represents a novel mechanism of action that likely synergizes with the TOP1 inhibition characteristic of camptothecins to induce robust apoptotic cell death in cancer cells.

Proposed Mechanism of Action: Dual Targeting of TOP1 and DDX5

The anti-cancer effect of this compound is hypothesized to stem from a dual mechanism of action:

-

Topoisomerase I Inhibition: As a camptothecin derivative, this compound is expected to inhibit TOP1, leading to DNA damage and the activation of the intrinsic apoptotic pathway.

-

DDX5 Degradation: The targeted degradation of DDX5 is a key differentiator. DDX5 plays a role in the DNA damage response and its depletion can impair the cell's ability to repair DNA breaks, thereby sensitizing cancer cells to the effects of TOP1 inhibition.[4][5] The loss of DDX5 function can push a cell with significant DNA damage towards apoptosis instead of cell cycle arrest and repair.[4][6]

The following diagram illustrates the proposed dual mechanism of action of this compound.

The Intrinsic Apoptosis Pathway and Camptothecins

The intrinsic, or mitochondrial, pathway of apoptosis is the primary route through which camptothecin derivatives induce cell death. This pathway is initiated by intracellular stress signals, such as DNA damage.

Key molecular events in this pathway include:

-

Activation of Bcl-2 Family Proteins: DNA damage leads to the activation of pro-apoptotic Bcl-2 family members like Bax and Bak, and the downregulation of anti-apoptotic members like Bcl-2.[7][8]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax and Bak form pores in the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm.[8]

-

Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, which then recruits and activates pro-caspase-9, forming the apoptosome. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7.[7]

-

Execution of Apoptosis: Effector caspases cleave a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[7][9]

The following diagram illustrates the intrinsic apoptosis pathway activated by camptothecin derivatives.

Quantitative Data on Camptothecin-Induced Apoptosis

While specific quantitative data for this compound is not yet widely available in the public domain, data from studies on parent camptothecin and its other derivatives provide valuable benchmarks for its potential efficacy.

| Compound | Cell Line | Endpoint | Value | Reference |

| Camptothecin | HeLa | IC50 | 0.08 ± 0.012 µg/ml | [10] |

| Novel Camptothecin Derivative (9c) | A549 | Apoptotic Cells (1000 pM) | 20.99 ± 3.39% | [7] |

| Camptothecin | Jurkat | Apoptosis (10-100 mmol/L) | Peak at 5 hours | [11] |

| Camptothecin | DBTRG-05 | GI50 | 0.018 µM | [12] |

| Camptothecin | U87-MG | GI50 | 0.09 µM | [12] |

Detailed Experimental Protocols

To assess the apoptotic effects of this compound, a series of standard in vitro assays can be employed. The following are detailed protocols for key experiments.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with various concentrations of this compound for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle-only control.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (FITC), can detect these exposed PS residues. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Protocol:

-

Cell Culture and Treatment: Culture and treat cells with this compound as described for the cell viability assay.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Viable cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

Western Blotting for Apoptosis Markers

Western blotting is used to detect and quantify the expression levels of key proteins involved in the apoptosis pathway.[9]

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.

Key Apoptosis Markers:

-

Cleaved Caspase-3, -7, -9: Appearance of cleaved forms indicates caspase activation.[13]

-

Cleaved PARP: The cleavage of PARP by effector caspases is a hallmark of apoptosis.

-

Bcl-2 Family Proteins: Changes in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins.

-

Cytochrome c: Detection in the cytosolic fraction indicates its release from the mitochondria.

-

DDX5: To confirm the degradation of the target protein.

Protocol:

-

Cell Lysis: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

The following diagram provides a general workflow for these experimental procedures.

Conclusion

This compound represents a promising therapeutic agent with a novel, dual mechanism of action targeting both Topoisomerase I and the DDX5 protein. This dual-pronged attack on critical cellular machinery is expected to induce a robust apoptotic response in cancer cells, particularly by overwhelming their DNA damage repair capacity. The experimental protocols and pathways detailed in this guide provide a framework for the continued investigation and characterization of this compound's pro-apoptotic effects. Further research focusing on in vivo models and the elucidation of the precise interplay between TOP1 inhibition and DDX5 degradation will be crucial in advancing this compound towards clinical applications.

References

- 1. ar.iiarjournals.org [ar.iiarjournals.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Frontiers | DDX5 and DDX17—multifaceted proteins in the regulation of tumorigenesis and tumor progression [frontiersin.org]

- 4. Multiple functions of the DEAD-box RNA helicase, DDX5 (p68), make DDX5 a superior oncogenic biomarker and target for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of the DEAD-box RNA helicase DDX5 (p68) in cancer DNA repair, immune suppression, cancer metabolic control, virus infection promotion, and human microbiome (microbiota) negative influence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The RNA helicase p68 (DDX5) is selectively required for the induction of p53-dependent p21 expression and cell cycle arrest after DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Camptothecin Derivative 9c with Enhanced Antitumor Activity via NSA2-EGFR-P53 Signaling Pathway [mdpi.com]

- 8. Antitumor Effects of Camptothecin Combined with Conventional Anticancer Drugs on the Cervical and Uterine Squamous Cell Carcinoma Cell Line SiHa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. Necrotic Effect versus Apoptotic Nature of Camptothecin in Human Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Gene expression time-series analysis of Camptothecin effects in U87-MG and DBTRG-05 glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]

The Selectivity of PBX-7011 Mesylate for Cancer Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

PBX-7011 mesylate is a novel camptothecin derivative engineered to selectively target and eliminate cancer cells. Its mechanism of action diverges from traditional chemotherapy by not only inhibiting topoisomerase I but also by inducing the degradation of the oncoprotein DEAD-box helicase 5 (DDX5). DDX5 is frequently overexpressed in a multitude of cancer types while exhibiting lower expression in normal tissues, providing a key determinant for the selective cytotoxicity of this compound. This technical guide delineates the mechanism of action of this compound, focusing on the molecular basis of its cancer cell selectivity. We present available preclinical data on related compounds, detail relevant experimental protocols for assessing selectivity, and provide visual representations of the key signaling pathways and experimental workflows.

Introduction: The Dual-Action Mechanism of this compound

This compound is a next-generation chemotherapeutic agent derived from camptothecin, a well-established topoisomerase I inhibitor.[1] Unlike its predecessors, this compound possesses a dual mechanism of action. While retaining the ability to inhibit topoisomerase I, its primary and more innovative function lies in its ability to act as a "molecular glue degrader."[2][3][4][5] It facilitates the interaction between the DDX5 protein and the E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of DDX5.[2][3][4][5]

DDX5, an ATP-dependent RNA helicase, is a crucial regulator of multiple cellular processes, including transcription, splicing, and ribosome biogenesis, all of which are hijacked by cancer cells to sustain their rapid proliferation and survival.[3][6] The overexpression of DDX5 has been documented in a wide array of cancers, including breast, prostate, and colorectal cancers, and is often associated with poor prognosis.[3][7][8] This differential expression between cancerous and normal tissues forms the cornerstone of the selective action of this compound.

The Role of DDX5 in Cancer and as a Therapeutic Target

DDX5 functions as a master regulator of various oncogenic signaling pathways, including Wnt/β-catenin, Akt, and mTOR.[5][6][7] Its amplification in certain cancers, such as a subset of breast cancers, renders these cells particularly dependent on its function for their proliferation and survival.[4] This dependency creates a therapeutic window, allowing for the selective targeting of cancer cells with DDX5-degrading agents while sparing normal cells that have lower DDX5 expression and are not as reliant on its activity.

Evidence of Cancer Cell Selectivity: Preclinical Data on a DDX5-Degrading Camptothecin Derivative

While specific preclinical data for this compound is emerging, extensive research on FL118, a structurally related camptothecin derivative that also functions as a DDX5 molecular glue degrader, provides compelling evidence for the cancer cell selectivity of this class of compounds.[2][3][4][5]

Comparative Cytotoxicity

Studies have demonstrated that cancer cell lines with high expression of survivin, a downstream target of DDX5, are significantly more sensitive to FL118 than non-cancerous cell lines with low or no survivin expression.[6][9]

| Cell Line | Cell Type | IC50 (nM) of FL118 (72h treatment) | Reference |

| SW620 | Colon Cancer | ~1 | [6] |

| HCT-8 | Colon Cancer | ~1 | [6] |

| AHDF | Normal Human Dermal Fibroblast | >100 | [6] |

| HGF | Normal Human Gingival Fibroblast | >100 | [6] |

| A549 | Lung Carcinoma | 8.94 ± 1.54 | [8] |

| MDA-MB-231 | Breast Carcinoma | 24.73 ± 13.82 | [8] |

| RM-1 | Mouse Prostate Carcinoma | 69.19 ± 8.34 | [8] |

Table 1: Comparative IC50 Values of FL118 in Cancer vs. Normal Cell Lines.

Induction of Apoptosis in Cancer Cells

FL118 has been shown to induce apoptosis in cancer cells at low nanomolar concentrations, as evidenced by the activation of caspase-3 and the cleavage of PARP.[6][10]

| Cell Line | Treatment | Observation | Reference |

| HCT-8 | FL118 (10 nM, 24h) | Increased Caspase-3 activation | [6][10] |

| HCT-8 | FL118 (10 nM, 24h) | Increased PARP cleavage | [6][10] |

Table 2: Apoptotic Effects of FL118 on Cancer Cells.

Cell Cycle Arrest in Cancer Cells

Treatment with FL118 leads to a significant decrease in DNA synthesis and arrests cancer cells in the G2/M phase of the cell cycle.[7][11]

| Cell Line | Treatment | Effect on Cell Cycle | Reference |

| HCT-8 | FL118 (10 nM, 24h) | Significant decrease in BrdU incorporation | [6][10] |

| A549 | FL118 (0-10 nM, 48h) | Arrested cells mainly at the G2/M phase | [8] |

Table 3: Cell Cycle Effects of FL118 on Cancer Cells.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the selectivity of DDX5-targeting compounds like this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).

-

Cell Seeding: Seed cancer and normal cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.

-

Cell Treatment: Treat cancer and normal cells with this compound at concentrations around the IC50 value for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Treat cancer and normal cells with this compound for 24 hours.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A. Incubate for 30 minutes.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is determined by analyzing the DNA histogram.

Visualizing the Molecular Mechanisms and Workflows

Signaling Pathway of this compound

Caption: Mechanism of action of this compound in cancer cells.

Experimental Workflow for Assessing Cancer Cell Selectivity

Caption: Workflow for evaluating the cancer cell selectivity of this compound.

Conclusion

The dual mechanism of action of this compound, combining topoisomerase I inhibition with targeted degradation of the oncoprotein DDX5, represents a promising strategy for enhancing anticancer efficacy and selectivity. The overexpression of DDX5 in a wide range of tumors provides a clear rationale for the preferential targeting of malignant cells. Preclinical data on the related compound FL118 strongly support this concept, demonstrating significant cytotoxicity, induction of apoptosis, and cell cycle arrest in cancer cells at concentrations that are substantially less toxic to normal cells. Further preclinical and clinical investigations of this compound are warranted to fully elucidate its therapeutic potential in providing a more effective and less toxic treatment option for cancer patients.

References

- 1. Camptothecin and its derivatives: Advancements, mechanisms and clinical potential in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FL118, acting as a 'molecular glue degrader', binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c-Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]

- 7. FL118 Enhances Therapeutic Efficacy in Colorectal Cancer by Inhibiting the Homologous Recombination Repair Pathway through Survivin–RAD51 Downregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Preliminary Research on the Anti-Tumor Activity of PBX-7011 Mesylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

PBX-7011 mesylate is an emerging investigational compound identified as a potent anti-tumor agent. Structurally, it is a derivative of camptothecin, a well-known class of topoisomerase I inhibitors.[1][2] However, the primary mechanism of action for PBX-7011 appears to be novel, focusing on the targeted degradation of the DEAD-box helicase DDX5 protein.[1][2] The degradation of DDX5 by PBX-7011 initiates a cascade of events leading to the suppression of key cancer survival pathways and subsequent apoptosis. This technical guide synthesizes the currently available preliminary research on this compound's anti-tumor activity, with a focus on its mechanism of action and preclinical findings. The majority of the detailed preclinical data is currently available within patent literature, specifically patent WO2023204631A1, which serves as the primary source for the quantitative and methodological information presented herein.

Mechanism of Action

This compound exerts its anti-tumor effects through a distinct mechanism of action centered on the degradation of the DDX5 protein. DDX5 is an RNA helicase that is overexpressed in numerous cancers and plays a pivotal role in tumor progression by regulating the expression of various oncogenes and survival-related proteins.

PBX-7011 binds directly to the DDX5 protein, leading to its ubiquitination and subsequent degradation via the proteasome pathway. The depletion of cellular DDX5 levels disrupts the expression of several critical anti-apoptotic proteins, including:

-

Survivin (BIRC5)

-

Mcl-1 (Myeloid cell leukemia-1)

-

XIAP (X-linked inhibitor of apoptosis protein)

The downregulation of these key survival proteins shifts the cellular balance towards apoptosis, leading to programmed cell death in cancer cells. This targeted degradation of a key oncogenic driver suggests a potential for efficacy in tumors that have developed resistance to conventional chemotherapies.

Below is a diagram illustrating the proposed signaling pathway of this compound.

Preclinical Anti-Tumor Activity

Preliminary preclinical studies have demonstrated the anti-tumor potential of PBX-7011 in vitro. The data, primarily sourced from patent WO2023204631A1, indicates activity against various cancer cell lines.

In Vitro Studies

The anti-tumor activity of PBX-7011 has been evaluated in human cancer cell lines, including FaDu (hypopharyngeal carcinoma) and A549 (lung carcinoma). The primary endpoint in these initial studies was the targeted degradation of DDX5 and the downstream modulation of anti-apoptotic proteins.

Table 1: Summary of In Vitro Effects of PBX-7011

| Cell Line | Cancer Type | Key Findings (from patent WO2023204631A1) |

| FaDu | Hypopharyngeal Carcinoma | - Degradation of DDX5 protein. - Downregulation of Survivin, Mcl-1, and XIAP. |

| A549 | Lung Carcinoma | - Degradation of DDX5 protein. - Downregulation of anti-apoptotic proteins. |

Note: Specific IC50 values for cell viability are not yet publicly available in peer-reviewed literature.

In Vivo Studies

Patent literature indicates that PBX-7011 has been evaluated in xenograft models and has demonstrated significant anti-tumor efficacy.

Table 2: Summary of In Vivo Anti-Tumor Efficacy of PBX-7011

| Animal Model | Tumor Type | Dosing Route | Key Findings (from patent WO2023204631A1) |

| Xenograft | Various | Not Specified | - Strong anti-tumor efficacy. |

Note: Detailed quantitative data on tumor growth inhibition, dosing schedules, and toxicity profiles from peer-reviewed publications are not yet available.

Experimental Protocols

The following are generalized experimental protocols for the types of studies conducted on this compound. The specific parameters for PBX-7011 are detailed in patent WO2023204631A1.

Cell Viability Assay (General Protocol)

A common method to determine the cytotoxic effects of a compound is the MTT or CellTiter-Glo assay.

-

Cell Seeding: Cancer cells (e.g., FaDu, A549) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (typically 48-72 hours).

-

Viability Assessment: A cell viability reagent (e.g., MTT, resazurin, or a luciferase-based reagent) is added to each well.

-

Data Acquisition: The absorbance or luminescence is measured using a plate reader.

-

Data Analysis: The results are normalized to the vehicle control, and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.

Western Blotting (General Protocol)

Western blotting is used to detect the levels of specific proteins (e.g., DDX5, Survivin, Mcl-1, XIAP) following treatment with this compound.

-

Cell Lysis: Cancer cells are treated with this compound for a specified time, then lysed to extract total protein.

-

Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins. Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Analysis: The intensity of the bands is quantified and normalized to a loading control (e.g., GAPDH or β-actin).

In Vivo Xenograft Study (General Protocol)

Xenograft studies in immunocompromised mice are conducted to evaluate the in vivo anti-tumor efficacy of this compound.

-